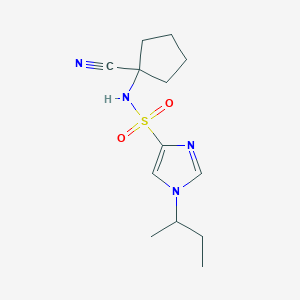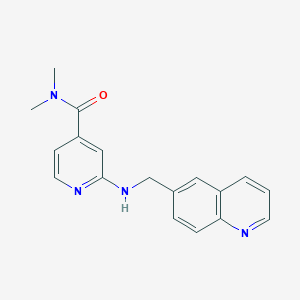
but-2-ynyl 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-2-ynyl 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDP is a pyridine derivative that has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
But-2-ynyl 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate acts as a fluorescent probe for zinc ions by binding to the metal ion and undergoing a change in fluorescence intensity. In photodynamic therapy, this compound is activated by light and produces reactive oxygen species that can damage cancer cells. This compound also acts as a catalyst in organic synthesis reactions by promoting the formation of chemical bonds.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo studies. In addition to its use as a fluorescent probe and photosensitizer, this compound has also been studied for its potential antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using but-2-ynyl 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate in lab experiments is its high sensitivity and selectivity for zinc ions. This compound is also relatively easy to synthesize and has low toxicity. However, one limitation of using this compound is its potential interference with other metal ions, which can affect its accuracy as a fluorescent probe.
Orientations Futures
There are several future directions for the study of but-2-ynyl 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate. One direction is the development of more efficient synthesis methods for this compound and its derivatives. Another direction is the exploration of this compound's potential as a catalyst in various organic synthesis reactions. Additionally, further research is needed to fully understand this compound's mechanism of action and its potential applications in biomedical research.
Méthodes De Synthèse
But-2-ynyl 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate can be synthesized using different methods, including the reaction of 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid with but-2-yn-1-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another synthesis method involves the reaction of 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid with but-2-ynylmagnesium bromide in the presence of a catalyst such as copper iodide.
Applications De Recherche Scientifique
But-2-ynyl 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate has been used in various scientific research applications, including as a fluorescent probe for the detection of zinc ions in biological samples. This compound has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, this compound has been studied for its potential use as a catalyst in organic synthesis reactions.
Propriétés
IUPAC Name |
but-2-ynyl 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-4-5-6-16-12(15)10-8(2)7-9(3)13-11(10)14/h7H,6H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZPVHWLWDBILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC(=O)C1=C(C=C(NC1=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-Bromothiophen-2-yl)methyl]triazole](/img/structure/B7632804.png)

![(2R)-2-[4-(4-hydroxyphenyl)butan-2-ylamino]-N-methylpropanamide](/img/structure/B7632818.png)
![N-[1-(oxan-4-yl)propan-2-yl]-5-pyridin-2-yl-1H-pyrazol-4-amine](/img/structure/B7632825.png)

![N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide](/img/structure/B7632856.png)
![1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole](/img/structure/B7632867.png)
![Methyl 2-[4-[(4-chloro-3-methylphenyl)methylamino]piperidin-1-yl]acetate](/img/structure/B7632868.png)
![N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7632874.png)
![N-[(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7632889.png)
![N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanesulfonamide](/img/structure/B7632896.png)
![1-cyclopropyl-N-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-1-(5-methyl-1,3-thiazol-2-yl)methanamine](/img/structure/B7632904.png)
